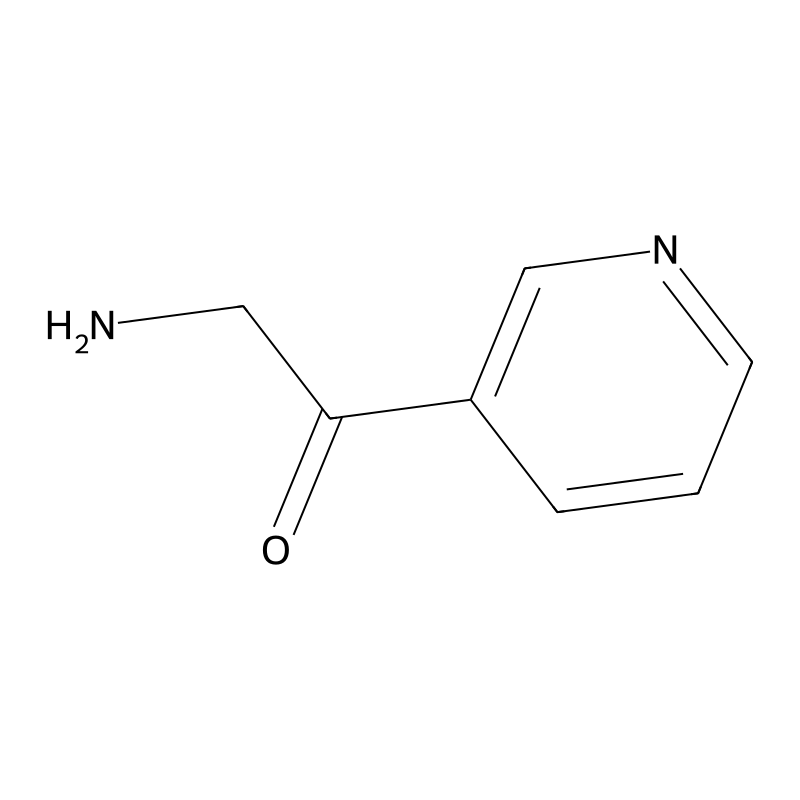

2-Amino-1-(pyridin-3-yl)ethanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-Amino-1-(pyridin-3-yl)ethanone is an organic compound with the molecular formula C7H8N2O. It appears as a colorless to pale yellow liquid, soluble in water and various organic solvents at room temperature. The compound features both an amino group and a carbonyl group, which contribute to its basic and reactive nature. Its structural characteristics make it a valuable intermediate in organic synthesis and pharmaceutical development, particularly in the creation of biologically active compounds .

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, typically using reagents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

- Substitution: The amino or carbonyl groups can participate in substitution reactions where they are replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Lithium aluminum hydride, hydrogen gas.

- Substitution: Halogenating agents, nucleophiles.

Major Products Formed- Oxidation: Ketones, aldehydes.

- Reduction: Amines.

- Substitution: Various substituted derivatives depending on the reagents used.

- Oxidation: Ketones, aldehydes.

- Reduction: Amines.

- Substitution: Various substituted derivatives depending on the reagents used.

The biological activity of 2-Amino-1-(pyridin-3-yl)ethanone is noteworthy due to its potential as a pharmacological agent. It has been investigated for its role in enzyme mechanisms and as a building block for various biologically active molecules. The compound's ability to interact with specific molecular targets allows it to modulate enzyme activity and influence biological pathways .

Synthetic Routes

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the following steps:

- Condensation Reaction: 3-Pyridinecarboxaldehyde is reacted with ammonia or an amine under controlled conditions to yield a pyridine derivative.

- Reduction Step: The resulting product is then reduced using a hydrogen source like lithium aluminum hydride to produce 2-Amino-1-(pyridin-3-yl)ethanone .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and advanced purification techniques are often utilized to optimize yield and purity.

2-Amino-1-(pyridin-3-yl)ethanone finds applications across various fields:

- Chemistry: Used as a ligand in metal complex synthesis and as an intermediate in organic synthesis.

- Biology: Employed in studying enzyme mechanisms and as a precursor for biologically active molecules.

- Medicine: Integral in developing pharmaceuticals targeting specific biological pathways.

- Industry: Utilized in producing fine chemicals and as a precursor for various industrial processes .

Several compounds exhibit structural similarities to 2-Amino-1-(pyridin-3-yl)ethanone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyridine | Basic heterocyclic compound without amino or carbonyl groups | Lacks functional groups present in 2-Amino... |

| 2-Aminoethanol | Contains amino and hydroxyl groups but no pyridine ring | Lacks the aromaticity of the pyridine ring |

| 3-Pyridylmethanol | Contains a pyridine ring and hydroxyl group | Lacks the amino group |

| 2-Amino-1-(pyridin-4-yl)ethanone | Similar structure but with substitution on the pyridine ring | Different biological activity profile |

Uniqueness

The uniqueness of 2-Amino-1-(pyridin-3-yl)ethanone lies in its combination of both amino and carbonyl functional groups attached to a pyridine ring. This configuration imparts distinct chemical reactivity and biological activity, making it versatile for research and industrial applications.